1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol
Overview
Description
1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol, a compound characterized by its unique benzothiophene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center adjacent to the hydroxyl group, which contributes to its stereochemical properties. Its molecular formula is , with a molecular weight of approximately 192.28 g/mol. The presence of both an alcohol functional group and a benzothiophene moiety suggests diverse chemical reactivity and potential biological interactions.
The biological effects of this compound are mediated through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve modulation of biochemical pathways through binding interactions, although specific targets remain to be fully elucidated.
Biological Activities
Research indicates that compounds similar to this compound exhibit several significant biological activities:
1. Antioxidant Properties
Many benzothiophene derivatives have demonstrated antioxidant capabilities, protecting cells from oxidative damage. This property is crucial for potential applications in treating oxidative stress-related conditions.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in pharmaceutical applications against various pathogens.
3. Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of certain benzothiophene derivatives, which could be beneficial in developing treatments for neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Current studies suggest that its bioavailability and metabolic stability warrant further investigation to optimize dosage forms for clinical use .
Properties
IUPAC Name |
1-(3-methyl-1-benzothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPXTWCOGLBLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.